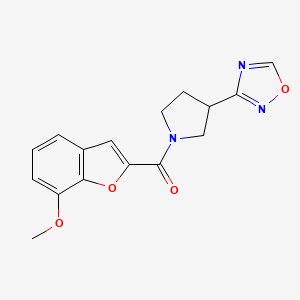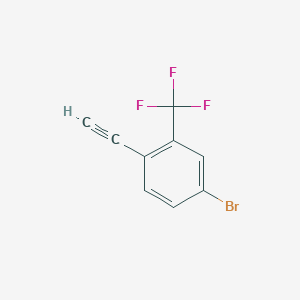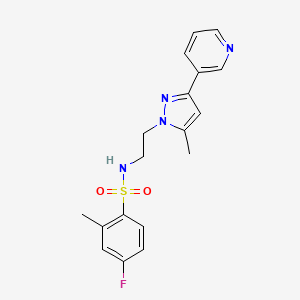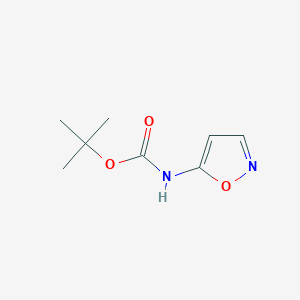
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) pathway. This pathway is involved in regulating cell growth, differentiation, and migration, and is often dysregulated in various types of cancer. PF-02341066 has been extensively studied for its potential use as an anticancer agent.
Applications De Recherche Scientifique
Phosphorus–Fluorine Chemistry
A study by Dunmur and Schmutzler (1971) explores the preparation of heterocyclic fluorophosphoranes, which are synthesized through the cleavage of silicon–nitrogen bonds in appropriate urea compounds with fluorophosphoranes. This research highlights the synthesis techniques and properties of these compounds, indicating their potential applications in the development of fluorinated chemical agents for various industrial and research purposes. The structural investigation of these products was conducted using 1H, 19F, and 31P NMR spectroscopy, showcasing their relevance in phosphorus–fluorine chemistry and potential utility in creating novel chemical entities with unique properties (Dunmur & Schmutzler, 1971).
Ureidopyrimidinones in Supramolecular Chemistry
The research by Beijer et al. (1998) demonstrates the strong dimerization of 6-methyl-2-butylureidopyrimidinone via four hydrogen bonds, both in solid state and in solution, highlighting its significance in supramolecular chemistry. The ureidopyrimidinone functionality emerges as a useful building block for supramolecular assemblies due to its simple preparation and high dimerization constant. This study opens pathways for utilizing ureidopyrimidinone derivatives in designing complex molecular structures and materials with novel properties (Beijer et al., 1998).
CNS Agents and Anxiolytic Activity
Rasmussen et al. (1978) explored N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for pharmacological activity, identifying compounds with anxiolytic and muscle-relaxant properties. This study contributes to the understanding of urea derivatives' potential as central nervous system (CNS) agents, offering a foundation for the development of new therapeutic agents targeting CNS disorders, including anxiety and muscle-related conditions (Rasmussen et al., 1978).
Antibacterial and Antifungal Agents
Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives and evaluated their in vitro antibacterial and antifungal activities. The study found that compounds with a morpholine moiety and fluoro substituents exhibited potent antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents. This research highlights the role of structural modification in enhancing the antimicrobial efficacy of urea derivatives (Zheng et al., 2010).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O2/c1-11-8-16(24-4-6-26-7-5-24)23-15(21-11)10-20-17(25)22-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLEUWSSHTQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)


![5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride](/img/structure/B2773069.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)
![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)

